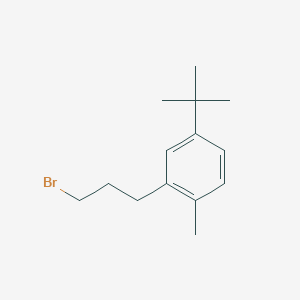
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(tert-butyl)-1-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-(3-Hydroxypropyl)-4-(tert-butyl)-1-methylbenzene.
Oxidation: 2-(3-Hydroxypropyl)-4-(tert-butyl)-1-methylbenzene or 2-(3-Oxopropyl)-4-(tert-butyl)-1-methylbenzene.
Reduction: 2-(Propyl)-4-(tert-butyl)-1-methylbenzene.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropyl)-4-(tert-butyl)benzene: Lacks the methyl group, leading to different reactivity and applications.
2-(3-Bromopropyl)-1-methylbenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
4-(tert-Butyl)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the benzene ring. This combination provides a balance of reactivity and steric hindrance, making it a valuable compound in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C14H21Br |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-tert-butyl-1-methylbenzene |
InChI |
InChI=1S/C14H21Br/c1-11-7-8-13(14(2,3)4)10-12(11)6-5-9-15/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
AOLMFXFYLAEHCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)

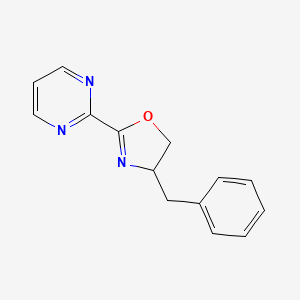
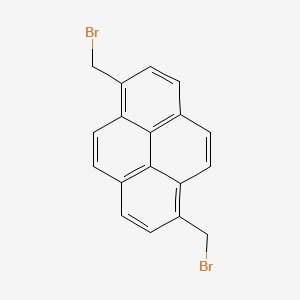
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
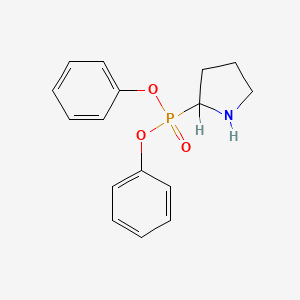
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)

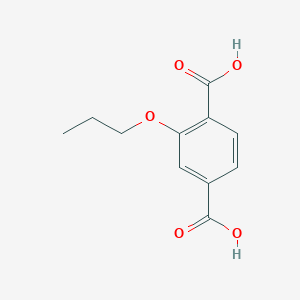

![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
